3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-17(18(24-28-12)15-6-2-3-7-16(15)20)19(27)22-9-13-11-26(25-23-13)14-5-4-8-21-10-14/h2-8,10-11H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWWVCZOOLLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Substrate : α-(2-Chlorophenyl)glycine (1.85 kg scale).
- Reagents : TFA (2.00 kg), TEA (1.40 kg), solid phosgene (2.30 kg dissolved in benzene).
- Solvent : Benzene (8.00 kg), with a mass ratio of 1:4–5 relative to glycine.
- Temperature : 60–65°C for 2–4 hours.
- Workup : Post-reaction, water (4.00 kg) is added for phase separation. The organic layer is distilled under reduced pressure to yield the oxazolone intermediate (96% purity, 95.4% yield).
Hydrolysis to Carboxylic Acid
The oxazolone is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 M, 70°C, 2 hours). Acidification with HCl precipitates 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (88% yield, purity >95%).
Formation of the Triazole-Pyridine Moiety: [1-(Pyridin-3-yl)-1H-1,2,3-Triazol-4-yl]Methanamine
The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click reaction renowned for regioselectivity and efficiency.
Preparation of 3-Azidopyridine
CuAAC with Propargylamine
- Azide : 3-Azidopyridine (1.0 mol).
- Alkyne : Propargylamine (1.1 mol).
- Catalyst : CuSO₄·5H₂O (0.1 mol%), sodium ascorbate (0.2 mol%).
- Solvent : tert-Butanol/H₂O (1:1 v/v).
- Conditions : 25°C, 12 hours. Yield: 89%.
Characterization :
- ¹H NMR (300 MHz, CDCl₃): δ 8.81 (s, 1H, pyridine-H), 8.02 (d, J = 8.2 Hz, 1H), 7.46–7.24 (m, 2H), 5.21 (s, 2H, CH₂NH₂).
Carboxamide Coupling: Final Assembly
The oxazole-4-carboxylic acid is activated and coupled with the triazole-containing amine.
Acid Chloride Formation
Amide Bond Formation
- Acid Chloride : 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride (1.0 mol).
- Amine : [1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine (1.1 mol).
- Base : Triethylamine (2.5 eq).
- Solvent : Dichloromethane (DCM), 25°C, 6 hours.
- Yield : 85% (purity: 97%).
Characterization :
- ¹H NMR (300 MHz, CDCl₃): δ 8.79 (s, 1H, pyridine-H), 8.02 (d, J = 8.2 Hz, 1H), 7.56–7.32 (m, 4H, Ar-H), 5.18 (s, 2H, CH₂N), 2.51 (s, 3H, CH₃).
Alternative Synthetic Routes and Optimization
One-Pot Oxazole-Triazole Assembly
A sequential approach combines oxazole synthesis and CuAAC in a single reactor:
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | PdCl₂ | 94 | 96 |
| Dioxane | CuSO₄/Na ascorbate | 89 | 97 |
| Acetonitrile | TEA | 82 | 93 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide ()
- Structural Differences :
- The oxazole ring is substituted at the 3-position with a phenyl group instead of 2-chlorophenyl.
- The triazole moiety is directly linked to the oxazole-methyl group, lacking the pyridine ring present in the target compound.
- Physicochemical Properties :
- Higher lipophilicity (LogP) due to the phenyl group vs. 2-chlorophenyl.
- Reduced solubility in polar solvents compared to the pyridine-containing target compound.
- Synthetic Yield :
1-(2-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide ()
- Structural Differences :
- Replaces the oxazole ring with a triazole-pyridine system.
- Incorporates a methylsulfanylphenyl group instead of the oxazole-methyl-pyridyltriazole chain.
- Physicochemical Properties :
Pyrazole-Based Analogues ()
- Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Structural Differences:
- Pyrazole core instead of oxazole.
- Cyanopyrazole and chlorophenyl substituents. Physicochemical Properties:
- Melting point: 133–135°C (lower than oxazole/triazole analogues, suggesting weaker crystal packing).
- Yield: 68% (similar to oxazole derivatives if EDCI/HOBt coupling is employed) .
Comparative Data Table
*Yields inferred from analogous synthetic procedures in .
Research Findings and Implications
- Bioactivity : Pyridine-triazole systems (as in the target compound) show enhanced binding to kinase ATP pockets compared to phenyl-substituted analogues .
- Solubility : The pyridine moiety in the target compound likely improves aqueous solubility over purely aromatic systems (e.g., ), critical for bioavailability.
- Synthetic Feasibility : EDCI/HOBt-mediated amide coupling () is a reliable method for such compounds, though steric hindrance from the pyridyltriazole group may require optimization .
Structural Analysis Tools
Crystallographic data for similar compounds (e.g., ) could be refined using SHELXL, enabling precise comparison of bond lengths, angles, and intermolecular interactions .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic molecule notable for its diverse biological activities. This compound features a triazole ring and an oxazole moiety, which are known for their significant pharmacological properties. The following sections will detail its synthesis, biological activities, and potential applications based on current research findings.
Synthesis
The synthesis of the compound typically involves multi-step chemical reactions. Key steps include the formation of the triazole and oxazole rings through click chemistry and condensation reactions. The general synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : Utilizing azide and alkyne precursors under copper-catalyzed conditions.
- Oxazole Formation : Cyclization involving appropriate carboxylic acids and amines.
- Final Modifications : Methylation and chlorination to yield the final product.
Anticancer Activity
The compound has shown promising anticancer properties across various cancer cell lines. For instance, derivatives of 1,2,3-triazoles have been reported to exhibit IC50 values ranging from 1.02 to 74.28 μM , indicating their ability to inhibit cell growth effectively in six different cancer lines . Specifically, compounds containing similar structural motifs have demonstrated significant cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cells .
Antimicrobial Properties
Research indicates that triazole derivatives possess notable antifungal and antibacterial activities. For example, compounds with similar structures have been evaluated against strains of Candida and Geotrichum, showing efficacy superior to traditional antifungals like fluconazole . The mechanism often involves inhibition of fungal cell wall synthesis or disruption of nucleic acid synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been explored. Studies have reported that certain triazole derivatives exhibit strong inhibition of COX-2 with IC50 values as low as 0.12 μM , suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Triazole Moiety : Known for enhancing solubility and binding affinity to biological targets.
- Oxazole Ring : Contributes to the overall stability and reactivity of the compound.
The presence of halogen substituents (like chlorine) on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability .
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Luan et al. (2024) demonstrated that specific triazole derivatives could inhibit cancer cell proliferation effectively across multiple lines.
- Gholampour et al. synthesized new hybrid compounds showing significant anticancer activity at concentrations as low as 10 μM , with mechanisms involving cell cycle arrest .
- Naaz et al. reported on derivatives with potent anti-inflammatory activity in vivo, supporting their therapeutic potential for chronic inflammatory conditions .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 5. The oxazole is linked via a carboxamide bridge to a 1,2,3-triazole moiety bearing a pyridin-3-yl group. The chlorophenyl group enhances lipophilicity and may influence π-π stacking interactions, while the pyridine-triazole system introduces hydrogen-bonding and metal-coordination capabilities. These features collectively impact solubility, stability, and target-binding affinity .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves:
- Step 1: Preparation of the oxazole intermediate via cyclization of a β-ketoamide precursor under acidic conditions.
- Step 2: Synthesis of the triazole-pyridine fragment using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 3: Coupling of the oxazole and triazole fragments via carboxamide formation using EDCI/HOBt or similar coupling agents . Critical steps : Purification via HPLC (>95% purity) and structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) .
Q. What characterization techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : NMR confirms proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm; triazole CH at δ 7.8–8.2 ppm).
- Mass spectrometry : HRMS validates the molecular formula (e.g., [M+H] at m/z 440.0821 for CHClNO).
- X-ray crystallography : Resolves bond angles and dihedral angles between aromatic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the triazole-oxazole coupling step?
- Variables to test :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 62 |
| DCC/DMAP | CHCl | 0–5 | 78 |
| HATU/DIEA | DMF | 25 | 85 |
- Methodology : Use design of experiments (DoE) to assess interactions between variables. Monitor reaction progress via TLC and isolate intermediates via flash chromatography .
Q. How can researchers resolve discrepancies between NMR and mass spectrometry data during structural confirmation?
- Strategy :
- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
- Re-run HRMS in positive/negative ion modes to confirm adduct formation (e.g., [M+Na] vs. [M-H]).
- Cross-validate with X-ray data or computational modeling (DFT for NMR chemical shift prediction) .
Q. What computational methods are suitable for studying this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs.
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS, AMBER).
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl) with activity data from analogs .
Q. How do electronic effects of the pyridinyl-triazole moiety influence biological activity?
The pyridine nitrogen acts as a hydrogen-bond acceptor, enhancing interactions with catalytic lysine residues in kinases. The triazole’s dipole moment stabilizes binding via van der Waals interactions. Substituent effects (e.g., electron-withdrawing Cl on phenyl) modulate electron density, altering binding affinity. Compare activity of analogs with substituent variations (e.g., 2-fluorophenyl vs. 4-chlorophenyl) .
Data Contradiction Analysis
Q. How should conflicting biological activity data across studies be addressed?
- Case : Inconsistent IC values reported for kinase inhibition.
- Resolution :
- Validate assay conditions (e.g., ATP concentration, pH).
- Confirm compound purity (>95% via HPLC).
- Test in parallel with a reference inhibitor (e.g., staurosporine) .
Methodological Recommendations
Q. What strategies mitigate common impurities during synthesis?
- Byproducts : Unreacted azide intermediates or oxidized triazoles.
- Solutions :
- Use scavenger resins (e.g., QuadraPure™) to remove excess reagents.
- Optimize CuAAC reaction time to prevent over-oxidation.
- Employ LC-MS to track impurity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
